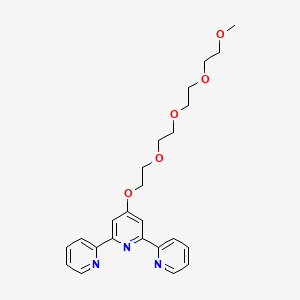
6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine is a complex organic compound that features a bipyridine core with a pyridinyl substituent and a tetraoxatridecan-13-yloxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of two pyridine derivatives.
Introduction of the pyridinyl substituent: This step might involve a substitution reaction where a pyridinyl group is introduced to the bipyridine core.
Attachment of the tetraoxatridecan-13-yloxy chain: This could be done through an etherification reaction, where the tetraoxatridecan-13-yloxy chain is attached to the bipyridine core.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups to the molecule.
科学研究应用
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound might be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research could explore its potential as a drug candidate or a diagnostic tool.
Industry: The compound might be used in the development of new materials with unique properties.
作用机制
The mechanism by which 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine exerts its effects depends on its specific interactions with molecular targets. These might include:
Molecular Targets: The compound could interact with enzymes, receptors, or other proteins.
Pathways Involved: The interactions might influence various biochemical pathways, leading to changes in cellular function or signaling.
相似化合物的比较
Similar Compounds
Similar compounds might include other bipyridine derivatives with different substituents. Examples could be:
- 4,4’-Bipyridine
- 2,2’-Bipyridine
- 6-(Pyridin-2-yl)-2,2’-bipyridine
属性
IUPAC Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-28-10-11-29-12-13-30-14-15-31-16-17-32-20-18-23(21-6-2-4-8-25-21)27-24(19-20)22-7-3-5-9-26-22/h2-9,18-19H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBHCEDNCUHABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


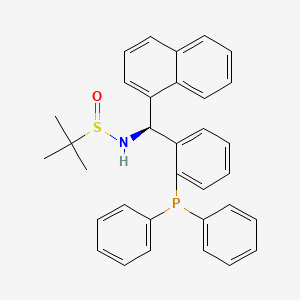
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6318924.png)

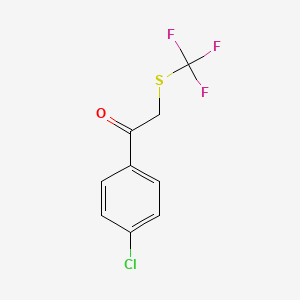
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)
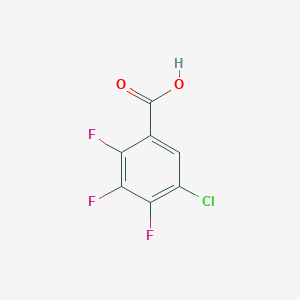
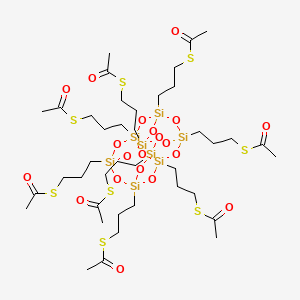

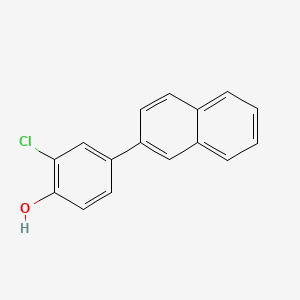

![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
